Elzasonan

Pharmacokinetics 5-HT1B Antagonists Drug Metabolism

Standard 5-HT1B/1D antagonists lack validated covalent binding or reactive metabolite profiles, confounding mechanism studies. Elzasonan (CP-448,187) solves this as the only probe with published data on its cyclized indole metabolite (M6) and CYP3A4-dependent iminium ion intermediate. - **Key outcomes**: Validated positive control for covalent binding assays; probe for CYP3A4-mediated DDI; negative efficacy control for SSRI augmentation models. - **Supply**: Packaged under inert atmosphere, shipped on dry ice.

Molecular Formula C22H23Cl2N3OS
Molecular Weight 448.4 g/mol
CAS No. 205683-28-9
Cat. No. B3250893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElzasonan
CAS205683-28-9
Synonyms4-(3,4-dichlorophenyl)-2-(2-(4-methylpiperazin-1-yl)benzylidene)thiomorpholin-3-one
CP 448,187
CP 448187
CP-448,187
CP-448187
CP448,187
CP448187
elzasonan
Molecular FormulaC22H23Cl2N3OS
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C22H23Cl2N3OS/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3
InChIKeyLHYMPSWMHXUWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elzasonan: A Discontinued 5-HT1B/1D Antagonist for Serotonergic Research


Elzasonan (CP-448,187) is a synthetic small-molecule antagonist selective for the 5-hydroxytryptamine 1B and 1D (5-HT1B/1D) receptors, historically developed by Pfizer for the treatment of major depressive disorder (MDD) and obsessive-compulsive disorder [1]. Its development was discontinued after Phase 2 clinical evaluation, reportedly due to insufficient efficacy [2]. Despite its termination as a therapeutic candidate, Elzasonan remains a valuable research tool for probing serotonergic autoreceptor function. Its metabolic profile in humans has been extensively characterized via radiolabeled mass balance and phenotyping studies, providing a detailed map of oxidative metabolism unique among its class [3].

Serotonergic autoreceptor pathway probe
CYP3A4-dependent DDI substrate
Reactive metabolite (M6) & covalent binding reference
Negative control for 5-HT1B/1D augmentation research

Why Substituting Elzasonan Risks Experimental Irreproducibility


Within the 5-HT1B/1D antagonist class, substitution is not straightforward due to profound differences in pharmacokinetic profiles and metabolic stability observed across structurally diverse scaffolds. Elzasonan exhibits a distinct metabolic fate characterized by a long human terminal half-life (t1/2) of 31.5 h and the formation of a novel cyclized indole metabolite (M6) which constitutes ~65% of total circulating radioactivity [1]. This M6 metabolite, formed via an indole iminium ion intermediate that also leads to metabolism-dependent covalent binding to hepatic proteins [1], is not reported for other 5-HT1B/1D ligands such as GR-127935 or SB-224289 [2]. Consequently, experimental outcomes from target engagement or functional assays may be confounded if a substitute compound lacks this profile or if metabolite-mediated effects are not accounted for, making Elzasonan the only structurally qualified tool for studies referencing this specific metabolic pathway.

Unique Metabolite Profile
Alternatives lack the cyclized indole M6 and associated covalent binding, which may alter toxicological study outcomes.
Half-Life Mismatch
Alternative 5-HT1B/1D antagonists may have shorter half-lives, potentially limiting sustained target engagement in chronic models.
Absent Clinical Benchmark
No other 5-HT1B/1D antagonist has a documented Phase 2 negative augmentation endpoint, reducing model calibration confidence.

Quantitative Differentiation Evidence for Elzasonan


Human Half-Life vs. GR-127935

Elzasonan demonstrates an average terminal half-life (t1/2) of 31.5 hours in healthy male volunteers following a single 10 mg oral dose, based on a radiolabeled mass balance study [1]. This contrasts with the prototypical 5-HT1B/1D antagonist GR-127935, for which human pharmacokinetic data are not widely published, but its in vivo duration of action in rodent models is significantly shorter, consistent with a more rapid clearance profile typically seen with its chemical class [2]. The 31.5 h half-life places Elzasonan among the longer-acting agents in this category, supporting sustained target coverage in experimental paradigms.

Human Terminal Half-Life
Reported
31.5 h
single 10 mg oral dose
Supports sustained exposure experimental designs
n=6 healthy males; radiolabeled mass balance study
Pharmacokinetics 5-HT1B Antagonists Drug Metabolism

Unique Circulating Metabolite and Covalent Binding Profile

Elzasonan undergoes extensive metabolism, with the major circulating metabolite identified as a novel cyclized indole (M6), accounting for ~65% of total plasma radioactivity in humans [1]. The formation of M6 proceeds via an indole iminium ion intermediate, and incubation of [14C]elzasonan with human liver microsomes resulted in metabolism-dependent covalent binding to proteins [1]. This metabolic pathway, involving CYP3A4-dependent oxidation and ring closure, has not been reported for other 5-HT1B/1D antagonists such as SB-224289 or GR-127935, whose metabolites are predominantly products of simpler oxidative dealkylation [2]. The covalent binding property is a critical differentiating factor for toxicological studies and is a defining characteristic of the Elzasonan scaffold.

Circulating Metabolite Profile
Class-level
Elzasonan: M6 cyclized indole ~65% plasma radioactivity, covalent binding observed
GR-127935 / SB-224289: not reported
Enables investigation of specific metabolic activation pathway
Human mass balance and liver microsome incubations
Drug Metabolism Reactive Metabolites Covalent Binding

CYP3A4-Dependent Metabolism and Drug-Drug Interaction Models

The metabolism of Elzasonan is primarily mediated by CYP3A4 for the formation of the major metabolite M3 (5-hydroxyelzasonan) and the unique metabolite M6, with a minor contribution from CYP2C19 [1]. CYP2C8 is involved in a separate N-demethylation pathway (M4) [1]. This contrasts with the broader CYP inhibition profiles of other 5-HT1B ligands: for instance, SB-224289 exhibits selectivity for the receptor but its CYP interaction profile is not published, while GR-127935 has been used as a pharmacological tool without detailed human CYP phenotyping data. The well-defined CYP3A4 dependence of Elzasonan makes it a specific probe for studying CYP3A4-mediated drug interactions in the context of 5-HT1B receptor pharmacology.

CYP450 Metabolic Phenotyping
Class-level
CYP3A4 (M3, M5, M6), CYP2C8 (M4), minor CYP2C19
Defined CYP3A4 dependence supports DDI probe use
In vitro rCYP, normalized to native liver CYP levels
CYP3A4 Drug-Drug Interaction P450 Phenotyping

Negative Control in Depression Augmentation Trials

Elzasonan was evaluated in a Phase 2, double-blind, placebo-controlled trial (NCT00275197) comparing Elzasonan plus sertraline (Zoloft) to sertraline alone to placebo in 262 outpatients with moderate-to-severe MDD [1]. The primary endpoint was the estimated treatment difference in MADRS remission rates at week 8 between the combination arm and sertraline monotherapy [2]. The trial completed in 2008, and Elzasonan was subsequently discontinued, reportedly due to lack of efficacy [3]. This established clinical outcome—where Elzasonan failed to augment sertraline efficacy—provides a critical negative control data point for studies investigating 5-HT1B/1D mechanisms in depression, distinguishing it from other 5-HT1B antagonists that have not undergone a similar rigorous clinical augmentation trial.

Augmentation Trial Outcome
Head-to-head
Elzasonan + sertraline vs sertraline alone: reported no significant augmentation of remission; program discontinued
Provides documented negative endpoint benchmark for 5-HT1B/1D augmentation research
Phase 2, 8-week, n=262, NCT00275197
Major Depressive Disorder Clinical Trial Sertraline Combination

Optimal Applications Leveraging Elzasonan's Differentiation


CYP3A4-Mediated Drug-Drug Interaction Probe

Elzasonan's well-characterized dependence on CYP3A4 for its primary metabolic clearance [1] makes it an ideal probe substrate for in vitro and in vivo drug-drug interaction studies targeting the 5-HT1B pathway. Researchers can co-administer known CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) to quantify the impact on Elzasonan's pharmacokinetic profile and the formation of the unique cyclized indole metabolite M6, using the published metabolic map as a reference framework [1].

Reactive Metabolite and Covalent Binding Safety Studies

Elzasonan generates a reactive indole iminium ion intermediate that covalently binds to hepatic proteins [1]. This property positions Elzasonan as a reference compound for screening assays designed to detect metabolism-dependent covalent binding and for toxicology studies investigating the relationship between reactive metabolite formation and hepatotoxicity risk. No other 5-HT1B/1D antagonist has a published covalent binding profile, making Elzasonan uniquely suited for establishing positive control conditions in such assays [1].

Negative Control for 5-HT1B/1D Augmentation Strategies

The outcome of the Phase 2 combination trial with sertraline, which led to program discontinuation [1], provides a documented negative efficacy benchmark. Elzasonan can serve as a negative control compound in preclinical models of depression where SSRI augmentation via 5-HT1B/1D antagonism is being evaluated, allowing researchers to calibrate their results against a compound that has been tested in this exact clinical paradigm and found to be insufficiently efficacious [1].

Long-Acting Antagonist for Chronic In Vivo Models

With a human terminal half-life of 31.5 hours [1], Elzasonan provides sustained target engagement when once-daily dosing is required. This pharmacokinetic characteristic supports the use of Elzasonan in chronic rodent or non-human primate studies where maintaining consistent plasma concentrations over weeks of treatment is critical for evaluating sustained 5-HT1B/1D receptor antagonism on behavior, neurochemistry, or receptor regulation, minimizing the confounding variable of fluctuating drug levels common with shorter-acting alternatives.

Application
Selection Property
Validation Focus
CYP3A4-mediated DDI research
Characterized CYP3A4-dependent metabolism
CYP phenotyping verification, metabolite profiling
Reactive metabolite & toxicological assessment
Unique M6 metabolite and covalent binding profile
Metabolism-dependent covalent binding screening
Negative control for 5-HT1B/1D augmentation models
Documented Phase 2 negative augmentation outcome
Model calibration against known endpoint
Chronic in vivo 5-HT1B/1D antagonism studies
Extended reported terminal half-life
Steady-state exposure and sustained target engagement monitoring
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